(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride
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Overview
Description
®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride can be achieved through several methods. One approach involves the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. Another method involves the use of olefin metathesis reaction on a Grubbs catalyst, although this route is complex and expensive .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification but typically involve standard laboratory techniques such as heating, stirring, and the use of inert atmospheres .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the spiro ring .
Scientific Research Applications
®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications. It has been studied for its potential as an antituberculosis agent, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . Additionally, this compound has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase (sEH), making it valuable in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s interaction with the free fatty acid receptor FFA1 and soluble epoxide hydrolase (sEH) involves binding to these receptors and modulating their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride include other spirocyclic compounds such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane derivatives .
Uniqueness: What sets ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride apart from similar compounds is its specific structural features and the range of biological activities it exhibits. Its ability to act as an inhibitor of the MmpL3 protein and its potential as an agonist of the free fatty acid receptor FFA1 and inhibitor of soluble epoxide hydrolase (sEH) highlight its versatility and therapeutic potential .
Properties
Molecular Formula |
C10H20ClNO2 |
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Molecular Weight |
221.72 g/mol |
IUPAC Name |
(4R)-4-methoxy-1-oxa-9-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-12-9-2-7-13-10(8-9)3-5-11-6-4-10;/h9,11H,2-8H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
ADSBZZKIMLFGSK-SBSPUUFOSA-N |
Isomeric SMILES |
CO[C@@H]1CCOC2(C1)CCNCC2.Cl |
Canonical SMILES |
COC1CCOC2(C1)CCNCC2.Cl |
Origin of Product |
United States |
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